ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate
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Description
Ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.19540532 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate is a complex organic compound that belongs to a class of triazaspiro compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H24N4O3
- Molecular Weight : 368.45 g/mol
- CAS Number : 1189944-55-5
The unique spirocyclic structure contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Some proposed mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phospholipase D (PLD), which plays a crucial role in various cellular processes including membrane trafficking and signal transduction.
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anticancer Effects : Preliminary research suggests that it may induce autophagy in cancer cells, promoting cell death in colorectal cancer models.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various derivatives including this compound reported the following Minimum Inhibitory Concentrations (MIC):
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a promising antimicrobial profile suitable for further development.
Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibits the proliferation of colorectal cancer cells:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 15 |
SW480 | 20 |
The IC50 values suggest that the compound is effective at low concentrations, indicating its potential as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazaspiro compounds, this compound was noted for its superior activity against Staphylococcus aureus compared to other derivatives. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Autophagy
Another investigation focused on the compound's ability to induce autophagy in HCT116 colorectal cancer cells. The results showed increased LC3-II levels and decreased p62 levels, confirming autophagic flux and suggesting a mechanism by which the compound exerts its anticancer effects.
Properties
IUPAC Name |
ethyl 4-[[2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-2-32-23(31)18-8-10-19(11-9-18)25-20(29)16-28-14-12-24(13-15-28)26-21(22(30)27-24)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINPWEPWWXIYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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